molecular formula C6H14Cl2N4 B12310850 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride

1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride

Cat. No.: B12310850
M. Wt: 213.11 g/mol
InChI Key: IFTHGLAEHAAHAI-UHFFFAOYSA-N
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Description

(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution on the triazole ring can yield halogenated triazoles.

Scientific Research Applications

(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with various biomolecules, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine: This is the enantiomer of the compound and has different biological activity.

    1-(1H-1,2,3-Triazol-4-yl)propan-2-amine: Lacks the methyl group, which can affect its reactivity and interactions.

    1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine: Has a different alkyl chain length, influencing its properties.

Uniqueness

The uniqueness of (2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

1-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-4-10(2)9-8-6;;/h4-5H,3,7H2,1-2H3;2*1H

InChI Key

IFTHGLAEHAAHAI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=N1)C)N.Cl.Cl

Origin of Product

United States

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